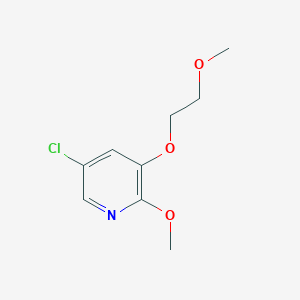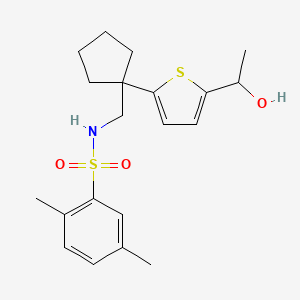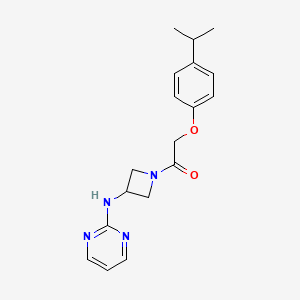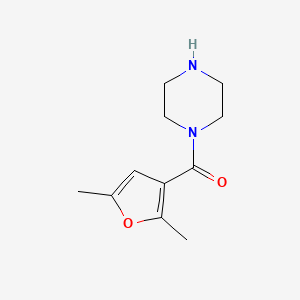![molecular formula C22H17N3O B2693748 N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide CAS No. 2210140-34-2](/img/structure/B2693748.png)
N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-([3,3’-bipyridin]-5-ylmethyl)-1-naphthamide” is a complex organic molecule. It contains a bipyridine moiety and a naphthamide moiety, which are common structures in many organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the bipyridine and naphthamide moieties, followed by their coupling . The exact method would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound could be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its molecular structure. The bipyridine and naphthamide moieties could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques .Applications De Recherche Scientifique
1. Coordination Polymers in Photophysical and Magnetic Properties
N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide derivatives have been used in the synthesis of lanthanide(III) coordination polymers. These polymers, such as those formed with 1,4-naphthalenedicarboxylic acid and lanthanide(III) chloride, exhibit unique photophysical and magnetic properties. For instance, the incorporation of 4,4′-bipyridine as a ligand results in coordination polymers with 3D porous structures. These structures have potential applications in materials science due to their interesting photophysical and magnetic characteristics (Zheng et al., 2005).
2. Application in Sensing and Health Monitoring
The compound's derivatives have been explored for use in the detection of biomarkers in human urine. For example, the study of europium-functionalized metal-organic frameworks demonstrates the compound's potential in creating sensitive and rapid-response probes for biomarker detection. This has significant implications for personalized health monitoring and environmental exposure assessment (Qin & Yan, 2018).
3. Development of Antagonists for Therapeutic Applications
Research on derivatives of this compound has led to the development of potent antagonists for therapeutic purposes. These compounds have been shown to have significant effects in vitro and in vivo, particularly in the context of bone turnover and osteoporosis treatment (Hutchinson et al., 2003; Coleman et al., 2004).
4. Advances in Supramolecular Chemistry and Material Science
The compound's derivatives are actively researched in the field of supramolecular chemistry. Their role in the development of host-guest complexes, gelators, and catalysis through ion-channel gating demonstrates their versatility. This research is paving the way for advanced applications in molecular switching devices, sensing aromatic systems, and even in medicinal applications involving DNA intercalation (Kobaisi et al., 2016).
5. Photophysical Applications in Molecular Probes
Research on this compound and its derivatives has contributed to the development of novel molecular probes. These probes are used in the study of diseases like Alzheimer's, where they assist in the localization and load determination of neurofibrillary tangles and beta-amyloid plaques in patients' brains. This application is crucial for diagnostic assessments and monitoring therapeutic responses (Shoghi-Jadid et al., 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(5-pyridin-3-ylpyridin-3-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-22(21-9-3-6-17-5-1-2-8-20(17)21)25-13-16-11-19(15-24-12-16)18-7-4-10-23-14-18/h1-12,14-15H,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFNRHBAUITKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2693665.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2693669.png)

![N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-2-fluoro-5-methylaniline](/img/structure/B2693673.png)
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2693675.png)





![(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2693685.png)

